VCE-004.8

CAS No.: 1818428-24-8

Cat. No.: VC7953868

Molecular Formula: C28H35NO3

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1818428-24-8 |

|---|---|

| Molecular Formula | C28H35NO3 |

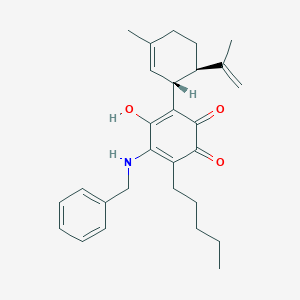

| Molecular Weight | 433.6 g/mol |

| IUPAC Name | 5-(benzylamino)-4-hydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylcyclohexa-3,5-diene-1,2-dione |

| Standard InChI | InChI=1S/C28H35NO3/c1-5-6-8-13-22-25(29-17-20-11-9-7-10-12-20)27(31)24(28(32)26(22)30)23-16-19(4)14-15-21(23)18(2)3/h7,9-12,16,21,23,29,31H,2,5-6,8,13-15,17H2,1,3-4H3/t21-,23+/m0/s1 |

| Standard InChI Key | CGGGAXJIRQSRPH-JTHBVZDNSA-N |

| Isomeric SMILES | CCCCCC1=C(C(=C(C(=O)C1=O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O)NCC3=CC=CC=C3 |

| SMILES | CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3 |

| Canonical SMILES | CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3 |

Introduction

Chemical and Pharmacological Profile of VCE-004.8

Structural Characteristics and Synthesis

VCE-004.8 (CAS# 1818428-24-8) is synthesized through chemical modification of cannabidiol, introducing an aminoquinone moiety to enhance bioavailability and target engagement . Its molecular formula is , with a molecular weight of 433.58 g/mol . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (230.64 mM), facilitating its use in preclinical models .

Table 1: Key Chemical Properties of VCE-004.8

| Property | Value |

|---|---|

| CAS Number | 1818428-24-8 |

| Molecular Formula | |

| Molecular Weight | 433.58 g/mol |

| Solubility (DMSO) | 100 mg/mL |

| Storage Conditions | -20°C |

Mechanisms of Action

VCE-004.8 engages three primary pathways:

-

PPARγ Agonism: Activation of PPARγ modulates inflammatory responses and enhances insulin sensitivity, contributing to its anti-inflammatory and metabolic effects .

-

CB2 Receptor Activation: CB2 agonism suppresses neuroinflammation by reducing microglial activation and cytokine release .

-

PHD Inhibition: By inhibiting PHD1 and PHD2, VCE-004.8 stabilizes HIF-1α and HIF-2α, mimicking hypoxia to promote angiogenesis and tissue repair .

Preclinical Efficacy in Neuroinflammatory Diseases

Multiple Sclerosis (MS)

In experimental autoimmune encephalomyelitis (EAE) and Theiler’s murine encephalomyelitis virus (TMEV) models, VCE-004.8 (10–20 mg/kg) reduced demyelination, axonal damage, and immune cell infiltration . The compound downregulated pro-inflammatory genes (e.g., , ) while upregulating anti-inflammatory mediators like arginase-1 in microglia . HIF stabilization further enhanced oligodendrocyte migration and VEGF-driven angiogenesis, critical for remyelination .

Table 2: Key Findings in MS Models

| Model | Dose | Outcome | Citation |

|---|---|---|---|

| EAE (Mice) | 20 mg/kg | ↓ Demyelination, ↓ IL-17, ↑ Arginase-1 | |

| TMEV (Mice) | 10 mg/kg | ↓ Axonal damage, ↓ Chemokine expression |

Ischemic Stroke

In a transient middle cerebral artery occlusion (MCAO) model, VCE-004.8 administered intraperitoneally (10–20 mg/kg) at reperfusion onset or 4 hours post-stroke reduced infarct volume by 40–50% . The compound preserved blood-brain barrier (BBB) integrity, evidenced by decreased IgG extravasation and matrix metalloproteinase-9 (MMP-9) activity . Behavioral outcomes improved, with treated mice showing enhanced motor function in rotarod and grip strength tests .

Metabolic and Anti-Obesity Effects

Adipogenesis and Glucose Homeostasis

In high-fat diet (HFD) mice, VCE-004.8 (20 mg/kg/day for 3 weeks) attenuated weight gain by 30%, reduced adipocyte volume, and improved glucose tolerance . Plasma leptin levels decreased, while adiponectin and incretins (GLP-1, GIP) increased, suggesting enhanced insulin sensitivity .

Table 3: Metabolic Parameters in HFD Mice

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume